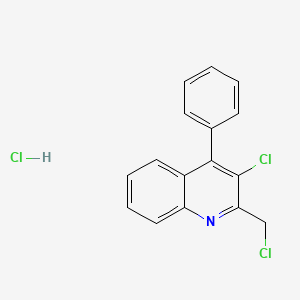

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride

概要

説明

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of 4-phenylquinoline, followed by chlorination at the 3-position. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production process.

化学反応の分析

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl moiety undergoes nucleophilic substitution under basic conditions. Key reactions include:

Williamson Ether Synthesis

Reaction with phenols in the presence of K₂CO₃ yields 2-(phenoxymethyl)-4-phenylquinoline derivatives .

Example conditions :

-

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate (1 mmol)

-

Substituted phenol (1 mmol), K₂CO₃ (3 mmol)

-

Reflux in CH₃CN (10 mL) for 6–12 hours

-

Products isolated after hydrolysis and recrystallization (yields: 68–85%) .

Table 1: Selected Phenolic Substrates and Yields

| Phenol Substituent | Product Yield (%) |

|---|---|

| 4-Methoxyphenol | 82 |

| 2-Nitrophenol | 68 |

| 3-Bromophenol | 75 |

Oxidation Reactions

The chloromethyl group is susceptible to oxidation under controlled conditions:

Ruthenium-Catalyzed Oxidation

Treatment with sodium periodate (NaIO₄) and RuO₂ at 0–30°C oxidizes the chloromethyl group to a carbonyl or carboxaldehyde .

Key observations :

-

Solvent: Acetone/water mixture

-

Reaction time: 2–24 hours

-

Products: 2-(3-substituted-4H-1,2,4-triazol-4-yl)benzophenone (major) and 4-(2-benzoylphenyl)-5-substituted-4H-triazole-3-carboxaldehyde (minor) .

Example :

3-Chloro-2-(chloromethyl)-4-phenylquinoline → 2',5-Dichloro-2-(3-methyl-4H-1,2,4-triazol-4-yl)benzophenone (yield: 72%) .

Hydrolysis and Functionalization

Base-Promoted Hydrolysis

The ester group in related compounds (e.g., ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) hydrolyzes to carboxylic acids under reflux with KOH .

Conditions :

-

KOH (20 mmol) in 80% ethanol (15 mL)

-

Reflux for 4 hours

-

Acidification yields 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid .

Halogenation and Cross-Coupling

The iodine substituent in analogs (e.g., ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate) enables Suzuki–Miyaura cross-coupling, though direct data for the hydrochloride derivative is limited .

Proposed pathway :

-

Pd-catalyzed coupling with aryl boronic acids

-

Potential for diversifying the quinoline core.

Unexpected Reaction Pathways

Friedländer Reaction with TMSCl

Under sealed, high-temperature conditions (100°C, 10 hours), TMSCl promotes unexpected bis(chloromethyl)quinoline formation .

Mechanism :

-

Simultaneous chlorination and cyclization

-

Key intermediate: Ethyl 4-chloro-3-oxobutanoate

Table 2: TMSCl-Mediated Chlorination Outcomes

| Starting Material | Product | Yield (%) |

|---|---|---|

| 1-(2-Amino-5-iodophenyl)ethanone | 2,4-Bis(chloromethyl)-6-iodoquinoline | 78 |

Cyclization and Heterocycle Formation

Intramolecular Friedel–Crafts Acylation

2-(Phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives cyclize in polyphosphoric acid (PPA) at 150°C to form benzoxepino-fused quinolines .

Application :

-

Synthesis of tetracyclic systems for medicinal chemistry.

科学的研究の応用

The compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antiviral Activity

Research indicates that derivatives of quinoline compounds, including 3-chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride, may possess antiviral properties. For instance, studies have shown that certain 8-hydroxyquinoline derivatives exhibit significant antiviral activity against viruses such as dengue and H5N1 influenza . The mechanism often involves the inhibition of viral replication, which is enhanced by substituents that increase lipophilicity and electron-withdrawing properties on the anilide ring.

Antibacterial Activity

The antibacterial properties of quinoline derivatives have been extensively studied. Compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin, indicating their potential as broad-spectrum antibacterial agents .

Antifungal Activity

Quinoline derivatives have also been evaluated for antifungal activity. The synthesis of these compounds often involves reactions with various alkyl halides and quinoline bases, resulting in products that exhibit significant antifungal effects against common pathogens . The antifungal efficacy is attributed to the structural features of the quinoline nucleus.

Synthesis Methodologies

The synthesis of this compound can be achieved through several methods:

Multi-step Synthesis

A typical synthetic route involves the chlorination of 4-phenylquinoline followed by chloromethylation. This process can be optimized through various conditions such as temperature and solvent choice to maximize yield and purity .

Reaction Conditions

The synthesis often requires specific conditions, including the use of nitrogen atmospheres to prevent oxidation and the choice of solvents like dichloromethane or ethanol to facilitate reactions . The purification steps typically involve recrystallization or chromatography to isolate the desired product.

Case Studies

Several studies have documented the applications and effectiveness of this compound in various experimental setups.

Antiviral Research

A study investigating the antiviral potential of quinoline derivatives found that specific substitutions on the quinoline ring significantly enhanced antiviral activity against RNA viruses. The research highlighted the importance of structural modifications in developing effective antiviral agents .

Antibacterial Efficacy

In another study focused on antibacterial properties, a series of synthesized quinoline derivatives were tested against resistant bacterial strains. Results indicated that some compounds had MIC values significantly lower than those of conventional antibiotics, suggesting their potential as alternative treatments for bacterial infections .

作用機序

The mechanism of action of 3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit the activity of a particular enzyme involved in disease progression.

類似化合物との比較

Similar Compounds

- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride

- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline

- 3-(Chloromethyl)-2-methylpyridine hydrochloride

Uniqueness

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride is unique due to the presence of both a chloromethyl group and a phenyl group on the quinoline ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a versatile intermediate for the synthesis of various derivatives. Its unique structure also contributes to its potential biological activities, distinguishing it from other quinoline derivatives.

生物活性

3-Chloro-2-(chloromethyl)-4-phenylquinoline hydrochloride is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

- Molecular Formula : C16H13Cl2N

- Molecular Weight : 304.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-Chloro-2-(chloromethyl)-4-phenylquinoline | Staphylococcus aureus | 20 | |

| 3-Chloro-2-(chloromethyl)-4-phenylquinoline | Escherichia coli | 18 |

The compound's efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) has also been noted, suggesting its potential in treating infections caused by resistant bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction | |

| MCF-7 (breast cancer) | 12 | Cell cycle arrest |

The compound's ability to affect signaling pathways associated with cancer progression, such as the Wnt/β-catenin pathway, has been a focal point in recent research.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study conducted by Rbaa et al. evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The compound showed a significant inhibition zone against MRSA, indicating its potential use as an alternative treatment option for resistant infections . -

Cytotoxicity in Cancer Research :

Another study assessed the cytotoxic effects of the compound on HeLa and MCF-7 cell lines. Results indicated that the compound significantly reduced cell viability at low concentrations, suggesting a potent anticancer effect .

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives is often influenced by their structural features. Substituents on the phenyl ring and the position of chlorine atoms play crucial roles in enhancing antimicrobial and anticancer activities. For example:

- Chlorine Substituents : The presence of chlorine atoms at specific positions increases lipophilicity, facilitating better cell membrane penetration.

特性

IUPAC Name |

3-chloro-2-(chloromethyl)-4-phenylquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N.ClH/c17-10-14-16(18)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)19-14;/h1-9H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODQRBZJQYBLQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009306-56-2 | |

| Record name | Quinoline, 3-chloro-2-(chloromethyl)-4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009306-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。